molecular formula C28H32ClNO5 B301968 (9-[4-(allyloxy)-3-chlorophenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid

(9-[4-(allyloxy)-3-chlorophenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid

Cat. No. B301968
M. Wt: 498 g/mol
InChI Key: AMLGDFASQNQDDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9-[4-(allyloxy)-3-chlorophenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid is a synthetic compound with potential therapeutic applications. It belongs to the class of acridine derivatives and has been shown to exhibit promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of (9-[4-(allyloxy)-3-chlorophenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid involves the inhibition of DNA synthesis and repair. It targets the topoisomerase enzymes and prevents them from carrying out their function, leading to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
(9-[4-(allyloxy)-3-chlorophenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. It has also been shown to exhibit antiviral and antibacterial activity.

Advantages and Limitations for Lab Experiments

The advantages of using (9-[4-(allyloxy)-3-chlorophenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid in lab experiments include its potent anticancer, antiviral and antibacterial activity. However, its limitations include its potential toxicity and lack of specificity towards cancer cells.

Future Directions

For research on (9-[4-(allyloxy)-3-chlorophenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid include the development of more specific and less toxic derivatives. Further studies are also needed to explore its potential use in combination with other anticancer agents for improved efficacy. Additionally, its potential use as an antiviral and antibacterial agent needs to be further explored.

Synthesis Methods

The synthesis of (9-[4-(allyloxy)-3-chlorophenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid involves several steps. The starting materials include 3-chloro-4-allyloxyaniline and 2,3,4,5,6,7,8-hexahydro-1,8-dioxoacridine-9-acetic acid. The reaction is carried out under controlled conditions to obtain the desired product.

Scientific Research Applications

(9-[4-(allyloxy)-3-chlorophenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anticancer activity by inducing apoptosis and inhibiting cell proliferation. It has also been studied for its potential use as an antiviral and antibacterial agent.

properties

Product Name

(9-[4-(allyloxy)-3-chlorophenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid

Molecular Formula

C28H32ClNO5

Molecular Weight

498 g/mol

IUPAC Name

2-[9-(3-chloro-4-prop-2-enoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-acridin-10-yl]acetic acid

InChI

InChI=1S/C28H32ClNO5/c1-6-9-35-22-8-7-16(10-17(22)29)24-25-18(11-27(2,3)13-20(25)31)30(15-23(33)34)19-12-28(4,5)14-21(32)26(19)24/h6-8,10,24H,1,9,11-15H2,2-5H3,(H,33,34)

InChI Key

AMLGDFASQNQDDT-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C3=C(N2CC(=O)O)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OCC=C)Cl)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C3=C(N2CC(=O)O)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OCC=C)Cl)C(=O)C1)C

Origin of Product

United States

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